molecular formula C18H17F3N2O3S B6923165 N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide

N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B6923165
M. Wt: 398.4 g/mol
InChI Key: AUWXGLZRZNYCGI-UHFFFAOYSA-N
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Description

N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features an indole moiety and a trifluoromethylphenyl group

Properties

IUPAC Name

N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-7-3-1-6-14(15)12-27(25,26)22-9-10-23-16-8-4-2-5-13(16)11-17(23)24/h1-8,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXGLZRZNYCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)CCNS(=O)(=O)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the intermediate compound.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted trifluoromethylphenyl derivatives.

Scientific Research Applications

N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound can be used as a probe to study biological pathways involving indole derivatives.

    Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the trifluoromethylphenyl group can enhance the compound’s binding affinity and selectivity. The sulfonamide group can further modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-phenylmethanesulfonamide: Lacks the trifluoromethyl group, which may affect its biological activity.

    N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide: The trifluoromethyl group is positioned differently, which can influence its chemical reactivity and biological interactions.

Uniqueness

N-[2-(2-oxo-3H-indol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly impact its chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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